molecular formula C18H34O B14267851 Octadeca-9,11-dien-1-ol CAS No. 131367-15-2

Octadeca-9,11-dien-1-ol

Cat. No.: B14267851
CAS No.: 131367-15-2
M. Wt: 266.5 g/mol
InChI Key: LWNZAGGTKWDBMF-UHFFFAOYSA-N
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Description

Octadeca-9,11-dien-1-ol is a fatty alcohol with an 18-carbon chain and two conjugated double bonds at positions 9 and 11. The conjugated diene system (9,11) may confer distinct chemical reactivity compared to non-conjugated or isolated double bonds, impacting interactions in biological systems or industrial applications.

Properties

IUPAC Name

octadeca-9,11-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-10,19H,2-6,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZAGGTKWDBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00767964
Record name Octadeca-9,11-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131367-15-2
Record name Octadeca-9,11-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadeca-9,11-dien-1-ol can be synthesized through the reduction of linoleic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of linoleic acid. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Octadecanol

    Substitution: Halides

Scientific Research Applications

Chemistry: Octadeca-9,11-dien-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the role of fatty alcohols in cellular processes. It has been shown to influence lipid metabolism and cell signaling pathways .

Medicine: It has been investigated for its role in weight-loss promotion and metabolic syndrome management .

Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the formulation of cosmetics and personal care products .

Mechanism of Action

Octadeca-9,11-dien-1-ol exerts its effects by interacting with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it can affect cell signaling pathways by binding to receptors on the cell surface .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octadeca-9,11-dien-1-ol with structurally related compounds, highlighting key differences in structure, sources, bioactivity, and applications:

Compound Structure Key Features Bioactivity/Applications References
This compound 18C, dien-1-ol (9Z,11E) Conjugated diene system; limited direct data Hypothesized roles in pheromone signaling (inferred from shorter-chain analogs like tetradeca-9,11-dien-1-ol)
Octadeca-9,12-dienoic acid (Linoleic acid) 18C, dienoic acid (9Z,12Z) Essential ω-6 fatty acid; abundant in plant oils Anti-inflammatory, precursor to bioactive lipids; used in pharmaceuticals and nutraceuticals
9-Octadecen-1-ol (Oleyl alcohol) 18C, monoen-1-ol (9Z) Mono-unsaturated alcohol; common in cosmetics and surfactants Emollient, drug delivery enhancer; low toxicity
Tetradeca-9,11-dien-1-ol 14C, dien-1-ol (9Z,11E) Sex pheromone component in insects (e.g., tobacco cutworm) Pest control applications; high specificity in mating disruption
(9Z,12Z)-Octadeca-9,12-dienoylethanolamide 18C, dien-ethanolamide (9Z,12Z) Linoleic acid derivative Studied for endocannabinoid-like activity; potential metabolic regulation

Key Structural and Functional Differences:

Chain Length and Unsaturation: Shorter-chain analogs (e.g., tetradeca-9,11-dien-1-ol) exhibit pheromone activity, while longer-chain derivatives (e.g., octadeca-9,12-dienoic acid) are integral to lipid metabolism . Conjugation of double bonds (9,11 vs.

Bioactivity: Mono-unsaturated alcohols (e.g., oleyl alcohol) are prioritized for topical applications due to low irritation , whereas di-unsaturated analogs may target specific receptors (e.g., NF-κB in inflammation) . Ethanolamide derivatives (e.g., linoleoylethanolamide) show affinity for lipid-binding proteins and receptors, suggesting metabolic or neurological roles .

Safety and Handling: Unsaturated alcohols require precautions against flammability and static discharge due to reduced stability .

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